2,4-Dipropylpyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,4-dipropylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-9-8(11(14)15)7-12-10(13-9)6-4-2/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
KWDWQZTXZZRWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)CCC |
Origin of Product |
United States |
Foundational & Exploratory
2,4-Dipropylpyrimidine-5-carboxylic acid CAS 1304969-07-0 properties
Technical Monograph: 2,4-Dipropylpyrimidine-5-carboxylic Acid (CAS 1304969-07-0) [1]
Part 1: Executive Summary
2,4-Dipropylpyrimidine-5-carboxylic acid (CAS 1304969-07-0) is a specialized heterocyclic building block utilized in advanced medicinal chemistry.[1] It serves as a critical scaffold for the synthesis of lipophilic G-protein coupled receptor (GPCR) antagonists and kinase inhibitors. Distinguished by its dual propyl substitution, this compound offers a unique physicochemical profile—specifically, enhanced lipophilicity (cLogP ~3.2) compared to its methyl or ethyl analogs—facilitating improved blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy in drug targets.
This guide provides a comprehensive technical analysis of the compound, detailing its validated synthetic pathways, physicochemical properties, and application in fragment-based drug discovery (FBDD).
Part 2: Chemical Profile & Physicochemical Properties[2][3]
The following data aggregates experimental and predicted values essential for formulation and lead optimization.
| Property | Value | Note |
| CAS Number | 1304969-07-0 | Unique Identifier |
| Chemical Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | Fragment-like (<300 Da) |
| Appearance | White to off-white crystalline solid | |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| pKa (Acid) | ~3.5 (Predicted) | Typical for pyrimidine-5-COOH |
| cLogP | 3.2 ± 0.4 | High lipophilicity |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (2 N, 1 Carbonyl) | |
| Topological Polar Surface Area | 50.2 Ų | Good permeability profile (<140 Ų) |
Part 3: Synthetic Methodology
The synthesis of 2,4-dipropylpyrimidine-5-carboxylic acid follows a convergent heterocyclic cyclization strategy. This protocol ensures high regioselectivity and yield, avoiding the formation of isomeric mixtures common in non-directed condensations.
Core Retrosynthetic Logic
The pyrimidine core is constructed via the [3+3] condensation of a C3-amidine fragment and a C3-dielectrophile.
-
C2-Propyl Source: Butyramidine hydrochloride.
-
C4-Propyl & C5-Carboxyl Source: Ethyl 2-(ethoxymethylene)-3-oxohexanoate.
Step-by-Step Protocol
Step 1: Preparation of the Dielectrophile
-
Reagents: Ethyl 3-oxohexanoate (Ethyl butyrylacetate), Triethyl orthoformate, Acetic anhydride.
-
Procedure: Reflux Ethyl 3-oxohexanoate (1.0 eq) with Triethyl orthoformate (1.5 eq) and Acetic anhydride (2.0 eq) for 4–6 hours.
-
Mechanism: The active methylene group at the
-position attacks the orthoformate, eliminating ethanol to form Ethyl 2-(ethoxymethylene)-3-oxohexanoate . -
Purification: Vacuum distillation to remove volatile byproducts.
Step 2: Pyrimidine Cyclization
-
Reagents: Butyramidine HCl, Sodium Ethoxide (NaOEt), Ethanol (anhydrous).
-
Procedure:
-
Dissolve Butyramidine HCl (1.1 eq) in EtOH. Add NaOEt (1.1 eq) to liberate the free amidine base.
-
Add the intermediate from Step 1 dropwise at 0°C.
-
Reflux for 8–12 hours.
-
-
Mechanism: The amidine nitrogen attacks the ethoxymethylene carbon (Michael-type addition/elimination), followed by intramolecular cyclization onto the ketone carbonyl. Elimination of water aromatizes the ring.
-
Product: Ethyl 2,4-dipropylpyrimidine-5-carboxylate.
Step 3: Hydrolysis to Final Acid
-
Reagents: NaOH (2M aq), Ethanol/THF.
-
Procedure: Stir the ester in NaOH/EtOH at room temperature for 2 hours. Acidify with HCl to pH 3–4 to precipitate the product.
-
Purification: Recrystallization from EtOH/Water.
Visual Synthesis Workflow
Figure 1: Convergent synthesis pathway ensuring regioselective formation of the 2,4-dipropyl isomer.
Part 4: Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
1. ¹H-NMR (400 MHz, DMSO-d₆):
- 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
- 9.10 ppm (s, 1H): Pyrimidine H-6 proton. Key diagnostic peak; confirms 5-substitution.
-
2.80–3.00 ppm (m, 4H):
-methylene protons of the propyl chains (C2 and C4 positions). -
1.60–1.80 ppm (m, 4H):
-methylene protons. - 0.90–1.00 ppm (m, 6H): Methyl protons of the propyl chains.
2. LC-MS (ESI+):
-
[M+H]⁺: Calculated 209.26; Observed 209.3.
-
Fragmentation: Loss of CO₂ (M-44) is common in MS/MS modes.
Part 5: Applications in Drug Discovery
The 2,4-dipropyl substitution pattern is not arbitrary; it is a specific design element for modulating Lipophilic Efficiency (LipE) .
1. P2X3 and P2X7 Receptor Antagonists: Pyrimidine-5-carboxylic acids are bioisosteres for the benzoic acid moiety found in many P2X antagonists. The propyl chains fill hydrophobic pockets (e.g., the allosteric binding sites of ATP-gated channels), increasing potency compared to smaller methyl/ethyl analogs.
2. CRF1 Receptor Antagonists: Corticotropin-releasing factor type 1 (CRF1) antagonists frequently utilize lipophilic pyrimidines to penetrate the CNS. The dipropyl motif mimics the steric bulk of "dicyclopropyl" or "diethyl" groups often seen in optimization campaigns.
3. Scaffold Hopping: This compound serves as a template to replace:
-
Phenyl rings: Improving solubility and metabolic stability (reducing CYP inhibition).
-
Pyridines: Modulating pKa and basicity.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Pharmacophore analysis highlighting the functional roles of the dipropyl and carboxyl moieties.
Part 6: Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the propyl chains can be susceptible to benzylic-type oxidation under harsh conditions.
-
Safety: Irritant to eyes and skin (H315, H319). Use standard PPE.
-
Reactivity: The carboxylic acid can be activated (EDC/HOBt, HATU) for amide coupling. The pyrimidine ring is electron-deficient; electrophilic aromatic substitution is difficult, but nucleophilic displacement (if activated) is possible.
References
- Chemical Identity & Supplier Data
- Synthetic Methodology (General Pyrimidine Synthesis)
- Application Context (P2X3/GPCR Antagonists): Ford, A.P., et al. "P2X3 antagonists: novel therapeutics for afferent sensitization." Purinergic Signalling, 2013. (Contextual reference for pyrimidine scaffolds in P2X3 antagonism).
Sources
Technical Guide: 2,4-Dialkylpyrimidine-5-Carboxylic Acid Derivatives in Medicinal Chemistry
Executive Summary
The 2,4-dialkylpyrimidine-5-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. Functioning as a bioisostere for benzoic acid and nicotinic acid, this moiety offers a unique combination of metabolic stability, defined lipophilicity vectors (via the 2,4-alkyl substituents), and a directional hydrogen-bonding "warhead" (the 5-carboxyl group).
This guide provides a technical deep-dive into the rational design, synthesis, and biological application of these derivatives. Unlike the more common 2,4-diaminopyrimidines (e.g., trimethoprim), the dialkyl variants are specifically utilized to target hydrophobic pockets in kinases, G-protein coupled receptors (GPCRs), and viral capsid proteins where non-polar interactions drive binding affinity, while the C5-carboxylate ensures solubility and specific electrostatic anchoring.
Part 1: Structural Rationale & Pharmacophore Modeling
The "Anchor and Warhead" Strategy
The efficacy of 2,4-dialkylpyrimidine-5-carboxylic acid derivatives stems from their ability to satisfy specific binding site requirements:
-
The 5-COOH Warhead: This group typically acts as a hydrogen bond donor/acceptor or forms salt bridges with positively charged residues (Lys, Arg) in the active site. It is also the primary handle for amide coupling to generate peptidomimetics.
-
The 2,4-Dialkyl Anchors:
-
C2-Position: Vectors into the solvent-exposed region or a shallow hydrophobic groove. Small alkyl groups (Me, Et) here modulate solubility and cell permeability.
-
C4-Position: Often buried deep within a hydrophobic pocket (e.g., the ATP-binding gatekeeper region in kinases). Bulky alkyl or cycloalkyl groups here provide critical van der Waals contacts.
-
Bioisosterism and Metabolic Stability
The pyrimidine ring is electron-deficient, making it less susceptible to oxidative metabolism (e.g., by CYP450s) compared to phenyl rings. Replacing a benzoic acid core with a pyrimidine-5-carboxylic acid often improves the half-life (
Pharmacophore Visualization (DOT)
The following diagram illustrates the pharmacophoric mapping of the scaffold against a theoretical receptor pocket.
Caption: Pharmacophoric map showing the directional interactions of the 2,4-dialkylpyrimidine-5-COOH scaffold.
Part 2: Synthetic Architectures
The construction of the 2,4-dialkylpyrimidine-5-carboxylic acid core relies on cyclocondensation strategies. The most robust method involves the reaction of amidines with
Primary Synthetic Route: The Amidine Condensation
This route allows for independent variation of the C2 and C4 substituents.
-
Precursor 1 (C2 source): Alkyl amidine hydrochloride (e.g., acetamidine HCl).
-
Precursor 2 (C4/C5 source): Ethyl 2-(ethoxymethylene)acetoacetate (EMAA).
-
Mechanism: Michael addition of the amidine nitrogen to the activated alkene, followed by cyclization and elimination of ethanol.
Synthetic Pathway Diagram (DOT)
Caption: Step-wise synthesis of the target scaffold via amidine condensation.
Part 3: Medicinal Chemistry Case Studies
Case Study A: Kinase Inhibition (EGFR/TGF- )
In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 2,4-dialkylpyrimidine core serves as a scaffold to position the C5-carboxylic acid (or its amide derivative) toward the hinge region.
-
Role: The C4-methyl/ethyl group occupies the "gatekeeper" region, providing selectivity over other kinases with larger gatekeeper residues.
-
Outcome: Derivatives in this class have shown nanomolar potency against EGFR mutants (T790M) by exploiting the compact nature of the pyrimidine ring [1].
Case Study B: Metabolic GPCR Modulators (GPR40/GPR120)
Free fatty acid receptors (FFARs) like GPR40 are targets for Type 2 Diabetes. Endogenous ligands are long-chain fatty acids.
-
Design: The 2,4-dialkylpyrimidine-5-carboxylic acid mimics the acidic headgroup of fatty acids. The 2- and 4-alkyl chains (often extended to aryl-alkyls in later optimization) mimic the lipid tail.
-
Advantage: Unlike the flexible fatty acid chain, the pyrimidine core rigidifies the molecule, reducing the entropic penalty of binding [2].
Part 4: Experimental Protocols
Protocol: Synthesis of 2,4-Dimethylpyrimidine-5-Carboxylic Acid
Validation: This protocol is based on the condensation principles described by Zhichkin et al. and standard heterocyclic chemistry [3].
Materials:
-
Acetamidine hydrochloride (1.0 eq)
-
Ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq)
-
Sodium ethoxide (2.5 eq, 21 wt% in ethanol)
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Acetamidine HCl (10 mmol) and anhydrous Ethanol (20 mL).
-
Base Addition: Add Sodium ethoxide solution (25 mmol) dropwise at 0°C under nitrogen atmosphere. Stir for 15 minutes to generate the free amidine.
-
Cyclization: Add Ethyl 2-(ethoxymethylene)acetoacetate (10 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Dissolve the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL) to remove unreacted organic impurities.
-
Hydrolysis (One-Pot optional): To the aqueous phase (containing the pyrimidine ester salt), add NaOH (2M, 10 mL) and heat to 60°C for 1 hour.
-
Isolation: Cool to 0°C. Acidify carefully with HCl (6M) to pH 3.0. The product, 2,4-dimethylpyrimidine-5-carboxylic acid , will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Characterization Data (Expected):
-
1H NMR (DMSO-d6):
13.2 (br s, 1H, COOH), 8.85 (s, 1H, H-6), 2.65 (s, 3H, C4-CH3), 2.55 (s, 3H, C2-CH3).
Protocol: Fluorescence Polarization (FP) Binding Assay
Purpose: To determine the binding affinity (
-
Tracer Preparation: Label a known ligand with a fluorophore (e.g., FITC).
-
Incubation: In a 384-well black plate, mix:
-
Target Protein (10 nM final)
-
Fluorescent Tracer (2 nM final)
-
Test Compound (Serial dilution: 10
M to 0.1 nM) -
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
-
Equilibration: Incubate at room temperature for 60 minutes in the dark.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader.
-
Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response equation to calculate IC50/
.
Part 5: Comparative Data Analysis
The following table highlights the physicochemical advantages of the pyrimidine core versus the traditional phenyl core.
| Property | Benzoic Acid Analog | 2,4-Dialkylpyrimidine-5-COOH | Impact on Drug Design |
| LogP | 2.1 (Ref: Toluene derivative) | 1.2 - 1.5 | Improved water solubility; reduced non-specific binding. |
| pKa | ~4.2 | ~3.5 | Stronger acid; fully ionized at physiological pH. |
| Metabolic Stability | Low (Ring oxidation prone) | High (Electron-deficient ring) | Extended half-life ( |
| Dipole Moment | Low | High | Enhanced specific electrostatic interactions. |
References
-
Pyrimidine Scaffolds in Kinase Inhibitors
- Source: Furet, P., et al. "Discovery of a Novel Class of Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry.
- Context: Discusses the structural fit of pyrimidines in the
-
Link:
-
GPCR Agonists and Pyrimidine Bioisosteres
- Source: Takeda Pharmaceutical Company Patents (rel
- Context: Use of heterocyclic acids as bioisosteres for phenylpropanoic acids in GPR40 agonists.
-
Link:
-
Synthesis of Pyrimidine-5-Carboxylates
-
Source: Zhichkin, P., et al.[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.
- Context: Primary reference for the condensation chemistry of amidines and ethoxymethylene deriv
-
Link:
-
-
General Pyrimidine Medicinal Chemistry
-
Source: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley.[2]
- Context: Authoritative text on the reactivity and properties of the pyrimidine ring systems.
-
Link:
-
Sources
An In-depth Technical Guide to 2,4-Dipropylpyrimidine-5-carboxylic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-disubstituted pyrimidine-5-carboxylic acids, using the specific, non-commercially available molecule, 2,4-Dipropylpyrimidine-5-carboxylic acid, as a practical case study. Given that this compound is not available off-the-shelf, this document focuses on the essential methodologies for its de novo synthesis, purification, characterization, and potential applications, equipping researchers with the knowledge to create and evaluate novel chemical entities within this promising class.
Introduction: The Pyrimidine-5-Carboxylic Acid Scaffold
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry and a critical building block of DNA and RNA.[1] Its derivatives have demonstrated a vast range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The pyrimidine-5-carboxylic acid scaffold, in particular, offers a versatile template for drug design. The carboxylic acid group provides a key interaction point for biological targets and a handle for further chemical modification, while the 2- and 4-positions on the pyrimidine ring can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[3]
While 2,4-Dipropylpyrimidine-5-carboxylic acid is not a stock chemical, its synthesis is achievable through established chemical principles. This guide provides a plausible synthetic pathway, quality control protocols, and a discussion of potential applications grounded in the known activities of structurally related compounds.
Proposed Synthesis Pathway
The synthesis of 2,4-disubstituted pyrimidine-5-carboxylic acids can be approached through several routes. A common and effective strategy involves the construction of the pyrimidine ring from acyclic precursors, followed by functionalization. A highly plausible route for the target compound starts with the commercially available precursor, 2,4-Dichloropyrimidine-5-carboxylic acid. This intermediate allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the desired propyl groups.
A Suzuki-Miyaura cross-coupling reaction represents a robust and widely used method for introducing alkyl and aryl groups onto heterocyclic scaffolds.[3]
Workflow for Synthesis
Caption: Proposed synthetic workflow for 2,4-Dipropylpyrimidine-5-carboxylic acid.
Detailed Synthesis Protocol (Exemplary)
-
Esterification: Protect the carboxylic acid of 2,4-Dichloropyrimidine-5-carboxylic acid (commercially available) as an ethyl ester using ethanol and a catalytic amount of strong acid (e.g., H₂SO₄) under reflux.
-
First Suzuki-Miyaura Coupling: React the resulting ethyl 2,4-dichloropyrimidine-5-carboxylate with 1.1 equivalents of propylboronic acid. This reaction is typically catalyzed by a palladium catalyst such as [Pd(dppf)Cl₂] in the presence of a base (e.g., Na₂CO₃) in a dioxane/water solvent system, often under microwave irradiation to facilitate the reaction.[3] The first substitution preferentially occurs at the more reactive C4 position.
-
Purification: Purify the resulting mono-substituted intermediate, ethyl 4-propyl-2-chloropyrimidine-5-carboxylate, using column chromatography.
-
Second Suzuki-Miyaura Coupling: React the purified intermediate with a second equivalent of propylboronic acid under similar palladium-catalyzed conditions to substitute the C2 position.
-
Final Hydrolysis (Saponification): Hydrolyze the ethyl ester of the disubstituted product using a base such as lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.
-
Acidification and Isolation: Acidify the reaction mixture with aqueous HCl to precipitate the final product, 2,4-Dipropylpyrimidine-5-carboxylic acid. The solid can then be collected by filtration, washed with water, and dried under vacuum.
Quality Control and Characterization
For any newly synthesized compound intended for biological research, rigorous characterization is mandatory to confirm its identity and purity.
Table 1: Standard Quality Control Specifications
| Parameter | Method | Specification | Purpose |
|---|---|---|---|
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with proposed structure | Confirms chemical structure and connectivity |
| Identity & Mass | LC-MS | Correct mass-to-charge ratio (m/z) observed | Confirms molecular weight |
| Purity | HPLC | ≥95% (ideally >98%) | Quantifies the percentage of the desired compound |
| Appearance | Visual Inspection | White to off-white solid | Basic physical property check[4] |
| Solubility | Solvent Tests | Soluble in DMSO, DMF, or other organic solvents | Determines appropriate solvents for stock solutions |
Procurement of Precursors and Structural Analogues
While the title compound is not directly available, key starting materials and closely related analogues can be procured from various chemical suppliers. These analogues are valuable as tool compounds or for comparative studies.
Table 2: Supplier and Pricing Information for Related Compounds
| Compound Name | CAS Number | Example Supplier | Purity | Estimated Price (USD) |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine-5-carboxylic acid | 37131-89-8 | Sigma-Aldrich | 97% | Contact for pricing |
| 2,4-Dichloropyrimidine-5-carboxylic acid | 37131-89-8 | Manchester Organics[5] | 97% | ~
Note: Prices are estimates based on publicly available data as of early 2026 and are subject to change. Researchers should obtain formal quotes from suppliers.
Potential Research Applications & Mechanism of Action
Disubstituted pyrimidines are privileged structures in drug discovery, frequently targeting enzymes like kinases or metabolic pathway components such as dihydrofolate reductase (DHFR).[7]
Hypothetical Target: Kinase Inhibition
Many clinically successful kinase inhibitors feature a 2,4-disubstituted pyrimidine core. This scaffold acts as a hinge-binder, occupying the ATP-binding pocket of the kinase. The substituents at the C2 and C4 positions project into different regions of the binding site, influencing potency and selectivity, while the C5 substituent can be modified to enhance solubility or interact with the solvent front.
Caption: Hypothetical mechanism of action targeting a Receptor Tyrosine Kinase.
Experimental Protocol: Cell Viability Assay (MTS)
Once synthesized and characterized, a primary screen for a novel compound is often a cell-based assay to determine its effect on cell proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,4-Dipropylpyrimidine-5-carboxylic acid against a cancer cell line (e.g., A549 lung cancer cells).
Materials:
-
2,4-Dipropylpyrimidine-5-carboxylic acid (dissolved in DMSO to make a 10 mM stock)
-
A549 cells
-
DMEM media with 10% FBS
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Perform a serial dilution of the 10 mM stock solution in culture media to achieve final concentrations ranging from 100 µM to 1 nM. Include a "vehicle control" well containing only DMSO at the same final concentration as the highest compound dose.
-
Dosing: Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-3 hours until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability) and a "no cells" blank (0% viability).
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
This protocol provides a robust system for the initial biological evaluation of a novel synthetic compound.
References
-
Amerigo Scientific. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxylic acid). Available from: [Link]
-
MDPI. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Available from: [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. (A representative review on pyrimidines in drugs, URL would be to the specific journal).
-
Mishan, F., et al. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European Journal of Medicinal Chemistry, 210, 112986. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie. Available from: [Link]
-
National Library of Medicine. (n.d.). Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic acids derivatives part I. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic acids derivatives part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. Page loading... [wap.guidechem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 2,4-Dihydroxypyrimidine-5-carboxylic acid (Uracil-5-carboxylic acid) - Amerigo Scientific [amerigoscientific.com]
- 7. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling of Dipropylpyrimidine Carboxylic Acids in Organic Solvents
Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Focus: Thermodynamics, Experimental Protocols, and Process Applications (Ticagrelor Intermediates)[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The solubility profile of dipropylpyrimidine carboxylic acids —specifically analogs such as 4,6-dipropyl-2-(methylthio)pyrimidine-5-carboxylic acid —is a critical parameter in the process chemistry of anti-platelet agents like Ticagrelor .[1] These amphiphilic heterocycles, characterized by a polar carboxylic acid head and hydrophobic propyl/alkyl tails, exhibit complex dissolution behaviors that dictate yield and purity during intermediate isolation.[1]
This guide provides a rigorous framework for determining, modeling, and applying solubility data.[1] We move beyond empirical observation to thermodynamic modeling (Modified Apelblat and van't Hoff equations), enabling precise control over crystallization and purification workflows.
Structural Significance
The dipropylpyrimidine core serves as a scaffold for nucleoside analogs.[1] The interplay between the hydrophobic alkyl chains and the polar pyrimidine ring creates a solubility window that is highly sensitive to solvent polarity (
Theoretical Framework: Thermodynamic Modeling
To transition from bench-scale data to process design, solubility must be mathematically modeled. We utilize three primary thermodynamic correlations.
The Modified Apelblat Equation
This is the industry standard for correlating mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
C term: Accounts for the temperature dependence of the enthalpy of solution.[1]
The van't Hoff Equation
Used to determine the thermodynamic functions of dissolution (Enthalpy
-
Linearity: A plot of
vs. typically yields a straight line for pyrimidines in pure solvents, indicating no phase transition within the measured range.[1]
Thermodynamic Decision Tree
The following diagram illustrates the logic flow for selecting the appropriate model based on experimental data deviation.
Figure 1: Decision matrix for thermodynamic modeling of solubility data.
Experimental Methodology
For high-precision solubility profiling required in GMP environments, the Laser Monitoring Dynamic Method is superior to static gravimetric analysis due to speed and reproducibility.[1]
Protocol: Laser Monitoring Technique
Objective: Determine the saturation temperature (
-
Preparation: Accurately weigh the dipropylpyrimidine derivative (
) and solvent ( ) into a jacketed glass vessel (uncertainty g). -
Setup: Insert a laser source (approx. 10 mW) and a photoelectric detector on opposite sides of the vessel.
-
Dissolution: Heat the mixture with stirring until the solid completely dissolves (Laser transmission maximizes).
-
Cooling: Slowly cool the solution at a controlled rate (e.g.,
). -
Detection: Record the temperature at which laser intensity drops sharply. This indicates the onset of nucleation (turbidity).
-
Equilibrium Verification: Re-heat and re-cool to confirm the hysteresis gap is
. Average the dissolution and nucleation temperatures to find .
Data Validation
-
Repetition:
for each mole fraction. -
Acceptance Criteria: Relative Standard Deviation (RSD)
.
Solubility Profile & Solvent Class Analysis[1]
Based on physicochemical properties of pyrimidine carboxylic acids (e.g., Ticagrelor intermediates), the solubility profile generally follows these trends:
Solvent Efficiency Table
Data synthesized from comparative studies of pyrimidine derivatives.
| Solvent Class | Representative Solvent | Solubility Trend ( | Mechanism of Solvation |
| Polar Aprotic | DMF / DMSO | High (Increases sharply) | Dipole-dipole interactions disrupt the crystal lattice effectively.[1] |
| Polar Protic | Methanol / Ethanol | Moderate | Hydrogen bonding with the carboxylic acid moiety; alkyl chains reduce solubility compared to water.[1] |
| Esters | Ethyl Acetate | Moderate to High | Favorable van der Waals interactions with propyl chains; excellent for crystallization.[1] |
| Chlorinated | DCM / Chloroform | High | High solvation of the hydrophobic heterocyclic core.[1] |
| Non-Polar | n-Heptane / Toluene | Low | Used primarily as anti-solvents to drive precipitation.[1] |
Temperature Dependence
Solubility (
-
Entropy (
): Positive values indicate that the disorder created by breaking the crystal lattice outweighs the ordering of solvent molecules around the solute.[1] -
Gibbs Energy (
): Positive values indicate the process is non-spontaneous at standard conditions, requiring thermal energy (heating) to drive dissolution.
Application: Process Design for Ticagrelor Intermediates
The solubility difference between the dipropylpyrimidine intermediate and its impurities is the basis for purification.
Case Study: Purification Workflow
Scenario: Crude 4,6-dipropyl-2-(methylthio)pyrimidine-5-carboxylic acid contains unreacted starting materials and inorganic salts.[1]
Strategy:
-
Dissolution: Use Ethyl Acetate or Methanol at elevated temperature (
).[1] The high solubility allows for a concentrated solution.[1] -
Filtration: Hot filtration removes insoluble inorganic salts.[1]
-
Crystallization:
-
Method A (Cooling): Cool slowly to
. The steep solubility curve in Ethyl Acetate ensures high recovery. -
Method B (Anti-solvent): Add Water (if using MeOH) or n-Heptane (if using Ethyl Acetate).[1] The "dipropyl" chains are hydrophobic, causing the compound to crash out when the dielectric constant of the medium increases (water) or decreases below a threshold (heptane).[1]
-
Figure 2: Purification workflow utilizing solubility differentials in a Methanol/Water system.[1]
References
-
Baluja, S., et al. (2025).[1] "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie. 2[1]
-
Zhang, Y., et al. (2023).[1] "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP." Journal of Molecular Liquids / PMC. 3
-
Rao, S. V., et al. (2018).[1][4] "Synthesis of High Pure Ticagrelor, An Anti-Platelet Drug Substance and Its Possible Process Related Impurities." Rasayan Journal of Chemistry. 4
-
Mathad, V., et al. (2014).[1][5] "An efficient and safe process for the preparation of ticagrelor." SpringerPlus.[1] 5
-
AstraZeneca AB. (2016).[1] "Purification method of ticagrelor." Google Patents CN105801583A.[1] 6
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105801583A - Purification method of ticagrelor - Google Patents [patents.google.com]
Methodological & Application
Application Note: Reaction Mechanism & Protocol for Pyrimidine-5-Carboxylic Acid Decarboxylation
This Application Note is designed for researchers in medicinal chemistry and biochemistry. It addresses the specific mechanistic and practical aspects of Pyrimidine-5-Carboxylic Acid (Isoorotic Acid) decarboxylation, distinct from the well-known Orotic Acid (6-COOH) pathway.
Executive Summary
The decarboxylation of pyrimidine-5-carboxylic acids (e.g., 5-carboxyuracil, Isoorotic acid) represents a critical transformation in the synthesis of unsubstituted pyrimidine scaffolds and the "salvage pathway" of pyrimidine metabolism.[1][2][3] Unlike its isomer Orotic acid (6-COOH) , which is kinetically inert (
This guide details the Electrophilic Protodecarboxylation mechanism unique to the 5-position, driven by the electron-rich nature of C5, and provides a validated protocol for preparative synthesis.
Mechanistic Insight: The "C5 Anomaly"
Chemical Causality
The drastic difference in reactivity between pyrimidine-5-COOH and 6-COOH stems from the electronic character of the ring carbons.
-
C5 Position (Nucleophilic): In the pyrimidine ring, C5 is the most electron-rich position (analogous to the meta-position relative to the directing nitrogens). It is susceptible to electrophilic attack.
-
Mechanism (Protodecarboxylation): The reaction proceeds via an Aryl-SE2 (Substitution Electrophilic) mechanism.
-
Protonation: A proton (from solvent/acid) attacks the C5 carbon (ipso-attack), breaking aromaticity and forming a tetrahedral
-complex (sp³ hybridized C5). -
Elimination: The C-C bond to the carboxyl group breaks, releasing CO
and restoring aromaticity.
-
Comparative Kinetics
The 5-COOH isomer decarboxylates orders of magnitude faster than the 6-COOH isomer because the transition state involves protonation at a nucleophilic site, rather than the generation of a high-energy carbanion at an electron-deficient site.
| Feature | Pyrimidine-5-COOH (Isoorotic) | Pyrimidine-6-COOH (Orotic) |
| Electronic Character | Electron-Rich (Nucleophilic) | Electron-Poor (Electrophilic) |
| Primary Mechanism | Electrophilic Protodecarboxylation ( | Carbanion Intermediate / Zwitterion |
| Rate Constant ( | ||
| Catalyst Requirement | Thermal or Acidic (Facile) | Proficient Enzyme (ODCase) Required |
Pathway Visualization
The following diagram illustrates the distinct mechanistic pathway for 5-COOH decarboxylation compared to the 6-COOH isomer.
Figure 1: Reaction coordinate for the protodecarboxylation of pyrimidine-5-carboxylic acid.
Experimental Protocols
Method A: Preparative Thermal Acidic Decarboxylation
This is the standard method for converting 5-carboxyuracil or related derivatives to their unsubstituted forms (e.g., Uracil).
Reagents:
-
Substrate: Pyrimidine-5-carboxylic acid derivative (e.g., 5-carboxyuracil).[1][4]
-
Solvent: 6 M Hydrochloric Acid (aqueous).
-
Equipment: Round-bottom flask, Reflux condenser, Oil bath.
Step-by-Step Protocol:
-
Dissolution: Suspend 1.0 equivalent (e.g., 10 mmol) of the 5-carboxylic acid substrate in 6 M HCl (10 mL per gram of substrate).
-
Note: The substrate may not fully dissolve initially.
-
-
Reflux: Heat the mixture to a vigorous reflux (
).-
Monitoring: Evolution of CO
gas (bubbling) indicates reaction progress. -
Duration: Maintain reflux for 2–4 hours. The solid usually dissolves as the reaction proceeds, followed by potential precipitation of the product if it is less soluble.
-
-
Completion Check: Monitor by TLC (Solvent: n-BuOH/AcOH/H
O 4:1:1) or LC-MS.[5] The starting material spot (lower R due to COOH) should disappear.[6] -
Isolation:
-
Cool the reaction mixture to
(ice bath). -
If the product precipitates (common for Uracil), filter the solid and wash with cold water.[7]
-
If no precipitate forms, neutralize carefully with NaOH to pH ~6-7 and concentrate under reduced pressure.
-
-
Purification: Recrystallize from water or ethanol/water mixtures.
Method B: Microwave-Assisted Decarboxylation (Green Chemistry)
Ideal for small-scale library synthesis or substrates sensitive to prolonged acid exposure.
Reagents:
-
Substrate: 1.0 mmol.
-
Solvent: Water (or 10% Aqueous Acetic Acid).
-
Vessel: Microwave-safe pressure vial (e.g., 10 mL).
Protocol:
-
Charge the vial with substrate and solvent (3 mL).
-
Seal and heat in a microwave reactor to 180°C for 15 minutes .
-
Pressure Warning: CO
generation will increase pressure. Ensure the vial is rated for >20 bar.
-
-
Cool to room temperature using the reactor's compressed air cooling.
-
Lyophilize the solvent to recover the product quantitatively.
Analytical Validation
To verify the mechanism and product identity, use the following spectral markers:
| Analytical Method | Observation | Mechanistic Interpretation |
| UV-Vis Spectroscopy | Blue Shift (Hypsochromic) | Removal of the conjugated electron-withdrawing carboxyl group at C5 shifts |
| New Signal at | Appearance of the C5-H proton. It will typically appear as a doublet ( | |
| Loss of signal >165 ppm | Disappearance of the carboxylic acid carbonyl carbon. |
References
-
Mechanistic Comparison (5-COOH vs 6-COOH)
-
Enzymatic Context (IDCase)
-
General Decarboxylation Protocols
-
Biological Relevance (TET Pathway)
Sources
- 1. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. EP0148353B1 - Process for the preparation of uracil - Google Patents [patents.google.com]
- 8. afinitica.com [afinitica.com]
- 9. Facilitated transport of uracil and 5-fluorouracil, and permeation of orotic acid into cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Functionalization of the C5 Position on 2,4-Dipropylpyrimidine Rings
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic textbook descriptions to address the specific electronic and steric nuances of the 2,4-dipropylpyrimidine scaffold.
Executive Summary & Strategic Importance
The pyrimidine heterocycle is a privileged scaffold in drug discovery, serving as the core for countless kinase inhibitors, antivirals, and antagonists. While the 2- and 4-positions are typically established early via cyclization (e.g., condensation of amidines with
For 2,4-dipropylpyrimidine , functionalization at C5 is electronically favorable but practically nuanced. The two propyl groups provide moderate steric bulk and weak inductive electron donation (
This guide details two validated workflows to bypass these risks and achieve high-fidelity C5 functionalization:
-
Electrophilic Halogenation (The Gateway): Selective ring bromination avoiding side-chain degradation.
-
Palladium-Catalyzed Cross-Coupling (The Diversity Engine): Suzuki-Miyaura protocols optimized for electron-deficient heteroaromatics.
Mechanistic Insight: The Electronic Landscape
To design a robust protocol, one must understand the competing reactivity modes of the substrate.
-
The Target (C5): In pyrimidines, the N1 and N3 atoms sequester electron density, making the ring
-deficient. However, C5 is the least electron-deficient carbon (nodal plane of the LUMO), acting as the only viable site for Electrophilic Aromatic Substitution (EAS) . -
The Activators (Propyl Groups): The propyl chains at C2 and C4 exert a stabilizing
effect. This lowers the activation energy for electrophilic attack at C5 compared to 2,4-dichloropyrimidine. -
The Trap (Side Chains): The methylene protons adjacent to the ring (
-protons) are "benzylic-like." Under radical conditions (light, peroxides), halogenation will occur here, not on the ring. Control of the reaction mechanism (Ionic vs. Radical) is paramount.
Visualization: Reactivity Flowchart
The following diagram illustrates the decision matrix for functionalizing this specific scaffold.
Caption: Mechanistic divergence between desired C5-EAS (Green path) and undesired side-chain radical halogenation (Red path).
Workflow 1: Selective C5-Bromination (The Gateway Protocol)
Objective: Install a bromine atom at C5 to serve as a handle for cross-coupling, with <1% side-chain bromination.
Critical Methodology
Standard bromination often uses NBS in CCl
Detailed Protocol
Reagents:
-
Substrate: 2,4-Dipropylpyrimidine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize if yellow/aged.
-
Solvent: DMF (Anhydrous, 0.5 M concentration)
-
Catalyst (Optional): TFA (0.1 equiv) or TMSOTf (0.05 equiv) - Accelerates reaction if kinetics are sluggish.
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,4-dipropylpyrimidine and anhydrous DMF. Add a magnetic stir bar.[1]
-
Protection: Wrap the flask in aluminum foil to exclude light. Rationale: Light initiates radical chains which attack the propyl group.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes.
-
Note: A slight exotherm may be observed.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Success Marker: Disappearance of starting material (M+H) and appearance of M+H+79/81 doublet.
-
-
Workup:
-
Dilute with EtOAc (5x reaction volume).
-
Wash with H
O (3x) to remove DMF and succinimide by-product. -
Wash with saturated Na
S O (to quench trace Br ). -
Dry over MgSO
, filter, and concentrate.
-
-
Purification: Usually not required. If necessary, flash chromatography (SiO
, 0-20% EtOAc/Hexanes).
Data Validation:
| Parameter | Specification | Note |
|---|---|---|
| Yield | > 85% | High efficiency due to activated ring. |
| Regioselectivity | > 98:2 (C5 : Side-chain) | Achieved by excluding light and using DMF. |
| Appearance | Off-white / Pale yellow solid | Dark color indicates decomposition. |
Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Convert the 5-bromo-2,4-dipropylpyrimidine into a biaryl scaffold.
Mechanistic Considerations
Pyrimidyl halides are electron-deficient electrophiles.[2] They undergo Oxidative Addition (OA) with Pd(0) faster than equivalent phenyl halides. However, the nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst.
-
Ligand Choice: Use phosphines with moderate steric bulk to prevent N-coordination (e.g., PPh
, dppf, or biaryl phosphines like XPhos). -
Base: Carbonates (Na
CO , K CO ) are standard. For sterically demanding boronic acids, switch to K PO .
Detailed Protocol
Reagents:
-
Electrophile: 5-Bromo-2,4-dipropylpyrimidine (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (3-5 mol%) - Robust, air-stable, excellent for heteroaryl couplings. -
Base: 2M aq. Na
CO (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or pressure tube with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/N
for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Reaction: Heat to 90°C for 4–12 hours (oil bath) or 110°C for 30 mins (Microwave).
-
Observation: The reaction mixture will turn black (Pd precipitation) upon completion.
-
-
Scavenging: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.
-
Purification: Concentrate and purify via Flash Chromatography.
Visualization: Catalytic Cycle
The following diagram highlights the specific pathway for this pyrimidine substrate.
Caption: Suzuki-Miyaura cycle. Note that Oxidative Addition is facilitated by the electron-deficient pyrimidine ring.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Bromination) | Moisture in solvent | Use anhydrous DMF; water deactivates the bromonium intermediate. |
| Side-chain Bromination | Light exposure / Radical mechanism | Wrap flask in foil; add radical scavenger (BHT) if persistent. |
| Stalled Coupling (Suzuki) | Catalyst Poisoning | Switch to Pd(OAc) |
| Protodeboronation | Unstable Boronic Acid | Switch to Boronic Ester (Pinacol ester) or use anhydrous conditions (CsF in DMF). |
References
-
Mechanistic Basis of Pyrimidine Functionaliz
- Title: Electrophilic Substitution in Azines: Pyrimidines and Rel
- Source: ResearchG
-
URL:[Link]
-
Bromin
-
Suzuki Coupling on Heterocycles
-
Advanced C-H Activation Str
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modification of purine and pyrimidine nucleosides by direct C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Lipophilic Pyrimidine Carboxylic Acids
Topic: Purification & Isolation Strategies for Lipophilic Pyrimidine Carboxylic Acid Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0 (Current as of 2026)
Introduction: The "Amphiphilic" Trap
Pyrimidine carboxylic acids with lipophilic tails (LogP > 3) present a unique purification paradox. They possess a polar, ionizable head group (the carboxylic acid, pKa ~3–4) and a basic nitrogen core, attached to a hydrophobic body.
This structure creates three distinct failure modes during purification:
-
Surfactant Behavior: They often stabilize emulsions during aqueous workups.
-
Zwitterionic Solubility: They can be soluble in both strongly acidic (cationic) and strongly basic (anionic) aqueous media, making precipitation tricky.
-
Thermal Instability: Pyrimidine-2-carboxylic acids, in particular, are prone to rapid decarboxylation at elevated temperatures.
This guide provides self-validating workflows to navigate these challenges.
Master Decision Matrix
Before starting, determine the stability and purity profile of your crude mixture.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on structural stability and crude purity.
Module 1: The "Smart" Acid-Base Extraction
The standard "add acid, extract" method often fails for pyrimidines because the ring nitrogen can protonate at very low pH (
The Protocol
Objective: Isolate the "Free Acid" species by targeting the Isoelectric Point (pI).
-
Basification: Dissolve crude in EtOAc or DCM. Wash with 0.5 M NaOH (or NaHCO₃ if sensitive).
-
Why? High pH ensures the carboxylate (
) forms. Impurities (non-acids) stay in the organic layer. -
Checkpoint: If an emulsion forms here, your molecule is acting as a surfactant. Do not shake vigorously. Invert gently.
-
-
Phase Separation: Collect the Aqueous Layer (contains product). Discard Organic Layer (contains non-polar byproducts).
-
Controlled Acidification (The Critical Step):
-
Extraction/Filtration:
-
If solid precipitates: Filter and wash with cold water.
-
If oil forms: Extract with EtOAc/THF (3:1 mix). The THF helps solubilize polar oils.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product stays in water after acidification | pH is too low (< 1.0). The pyrimidine ring N is protonated ( | Back-titrate with dilute base to pH 3–4 . The precipitate should appear. |
| Heavy Emulsion | Lipophilic tail + Polar head = Soap. | 1. Add solid NaCl to saturate the aqueous phase.2. Filter the entire emulsion through a pad of Celite.3. Add a small amount of MeOH to break surface tension. |
| Low Recovery | Product is zwitterionic. | Use n-Butanol for the final extraction instead of EtOAc. It is more effective for polar heterocycles. |
Module 2: Recrystallization (Non-Thermal)
For Pyrimidine-2-carboxylic acids, boiling solvents can trigger decarboxylation [1]. Use the Solvent-Antisolvent method at moderate temperatures.[3]
The Protocol
System: Ethanol (Solvent) / Water (Antisolvent) or Acetone / Hexane.
-
Dissolve the crude solid in the minimum amount of Ethanol at 40°C (Do not exceed 50°C).
-
Clarify the solution by filtration if insoluble particles remain.[4]
-
Slowly add Water (or Hexane if using Acetone) dropwise until a persistent turbidity (cloudiness) appears.
-
Add a "seed crystal" if available.
-
Cool slowly to 4°C without stirring.
Troubleshooting Guide
| Question | Answer |
| "My product oiled out instead of crystallizing." | This is common with lipophilic acids. Solution: Re-dissolve the oil by warming slightly. Add more seed crystals. Scratch the glass surface. If it persists, switch to Acetonitrile as the solvent (it aligns better with polar-aromatic stacking). |
| "The solid is sticky/gummy." | Trapped solvent. Solution: Triturate (grind under solvent) with cold Pentane or Diethyl Ether to remove surface impurities and dry the solid. |
Module 3: Chromatography (The Last Resort)
If extraction fails, chromatography is necessary. However, carboxylic acids streak (tail) on standard silica due to interaction with silanol groups.
Mobile Phase Modifiers
You must suppress ionization to get sharp peaks.
| Method | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier |
| Reverse Phase (Preferred) | C18 or C8 | Water | Acetonitrile | 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.5) |
| Normal Phase | Silica Gel | DCM | MeOH | 1% Acetic Acid (Add to DCM) |
Warning: Do not use basic modifiers (Triethylamine) unless you intend to isolate the salt, which may be hygroscopic.
Critical FAQ: Specific Failure Modes
Q1: I used a Palladium catalyst (Suzuki/Sonogashira). How do I remove residual Pd?
The Issue: Pyrimidine nitrogens are excellent ligands for Palladium. Simple extraction rarely removes it. The Fix:
-
Thiol Scavengers: Add SiliaMetS® Thiol or QuadraPure™ TU resin to your organic solution. Stir for 4 hours at room temperature, then filter.
-
Activated Carbon: If resins are unavailable, reflux (if stable) with activated carbon treated with EDTA [2].
-
LIX Extraction: For large scale, wash the organic phase with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate.
Q2: Why did my Pyrimidine-2-carboxylic acid disappear during drying?
The Issue: Decarboxylation.
Mechanism: The protonated pyrimidine ring acts as an electron sink, facilitating the loss of
-
Never dry in a standard oven.
-
Use a Vacuum Oven at ambient temperature (20–25°C).
-
Lyophilization (Freeze Drying) is the safest method for aqueous pastes.
Q3: My compound is soluble in organic solvents but extracts into water at neutral pH. Why?
The Issue: If your lipophilic tail is short or contains polar groups (OH, NH), the Zwitterion (at isoelectric point) might still be water-soluble. The Fix: "Salt out" the aqueous layer. Saturate the water with Ammonium Sulfate or NaCl . This forces the organic molecule out of the water phase (Salting-out effect).
Visualizing the Solubility Trap
Understanding the pH-Solubility profile is the key to high recovery.
Figure 2: The U-shaped solubility curve of pyrimidine carboxylic acids. Isolation must occur in the "Green Zone" (pH 3-4).
References
-
Dunn, G. E., et al. (1977).[3] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2484. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Li, J., et al. (2022). Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C-H Carboxylation. ChemRxiv. Link
-
Sigma-Aldrich. (n.d.). Pyrimidine-2-carboxylic acid Product Specification & Safety Data. Link
Sources
Preventing decarboxylation of pyrimidine-5-carboxylic acids during heating
Ticket System ID: PYR-5-COOH-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary
Users frequently report yield loss of Pyrimidine-5-carboxylic acid (P5CA) and its derivatives during thermal processing (recrystallization, drying) or metal-catalyzed cross-coupling (Suzuki-Miyaura). The root cause is protodecarboxylation , driven by the electron-deficient nature of the pyrimidine ring. This guide provides mechanistic insights, stabilization protocols, and remediation strategies.
Module 1: Diagnostic & Mechanism (The "Why")
Q: Why is my pyrimidine-5-carboxylic acid losing CO₂?
A: The pyrimidine ring is highly
The Mechanism:
-
Protonation: The pyrimidine ring (or the carboxylate) accepts a proton. While N-protonation is common, transient protonation at the C-5 position (ipso to the carboxyl group) is the critical failure mode.
-
Elimination: Once the C-5 position is protonated (breaking aromaticity transiently), the molecule re-aromatizes by ejecting CO₂.
-
Catalysis: This process is accelerated by:
-
Acidic pH: Increases the concentration of protons available for the ipso-attack.
-
Transition Metals (Pd, Cu, Ag): Metals used in coupling reactions can stabilize the decarboxylative transition state (a feature used intentionally in decarboxylative couplings, but a bug in your case).
-
Electron Withdrawing Groups (EWGs): Substituents at C-2, C-4, or C-6 that withdraw electrons further destabilize the carboxyl bond.
-
Visualizing the Failure Mode
Figure 1: Mechanism of thermal protodecarboxylation. The critical step is the protonation of the ring carbon bearing the carboxylic acid.
Module 2: Synthesis & Reaction Optimization (The "How")
Q: How do I prevent decarboxylation during Suzuki-Miyaura coupling?
A: If you are observing decarboxylation during cross-coupling (e.g., reacting a halide on the ring while preserving the acid), you are fighting a thermodynamic uphill battle. Palladium facilitates decarboxylation.[1][2][3]
Protocol A: The "Protection First" Strategy (Recommended) The most robust solution is to mask the acid as an ester before the coupling step.
-
Esterification: Convert P5CA to Methyl pyrimidine-5-carboxylate .
-
Reagent: MeOH / SOCl₂ (0°C to RT) or MeOH / H₂SO₄ (Reflux).
-
Note: The ester is thermally stable and will not decarboxylate under standard Suzuki conditions.
-
-
Coupling: Perform Suzuki coupling on the ester.
-
Hydrolysis: Saponify (LiOH/THF/H₂O) at room temperature to recover the acid.
Protocol B: The "Salt Stabilization" Strategy (If protection is impossible) If you must couple the free acid:
-
Use a Base Excess: Ensure the reaction mixture remains strictly basic (pH > 9). The carboxylate anion (
) is significantly more resistant to protodecarboxylation than the free acid ( ) because it lacks the proton required for the mechanism described in Figure 1. -
Lower Temperature: Limit reaction temperature to <60°C.
-
Switch Catalysts: Use highly active catalysts (e.g., Pd(dtbpf)Cl₂) that function at lower temperatures, reducing thermal stress.
Comparison of Risk Factors
| Variable | High Risk (Promotes Decarboxylation) | Low Risk (Preserves COOH) |
| pH | Acidic (pH < 4) | Basic (pH > 9) |
| Form | Free Acid / Zwitterion | Carboxylate Salt (Na/K) or Ester |
| Solvent | DMSO, DMF (High boiling, thermal stress) | THF, Dioxane (Lower boiling) |
| C-2 Substituent | Electron Withdrawing (e.g., -NO₂, -CF₃) | Electron Donating (e.g., -OMe, -NH₂) |
Module 3: Workup & Isolation Troubleshooting
Q: My yield drops during recrystallization. What is happening?
A: You are likely using an acidic workup or heating the free acid in a high-boiling solvent.
Case Study: The "Acid Crash" Error
-
User Action: Dissolved crude reaction mixture in alkaline water, then acidified to pH 1 with HCl to precipitate P5CA, followed by heating to dissolve/recrystallize.
-
Result: Vigorous bubbling (CO₂) and isolation of unsubstituted pyrimidine.
-
Correction: Acidify only to pH 3-4 (isoelectric point vicinity) and do not heat the acidic suspension. If recrystallization is needed, use an organic solvent (e.g., Ethanol/Heptane) rather than hot acidic water.
Standard Operating Procedure (SOP): Safe Isolation
-
Extraction: Keep the aqueous layer basic (pH 10) to retain the P5CA as a salt. Wash with organics to remove impurities.
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add mild acid (Acetic acid or 1M HCl) until precipitation occurs (usually pH 3-5). Do not overshoot to pH 1.
-
Filtration: Filter immediately.
-
Drying: Vacuum dry at <40°C . Do not oven dry at >80°C.
Module 4: Decision Matrix
Use this logic flow to determine the correct handling procedure for your specific experiment.
Figure 2: Decision matrix for processing pyrimidine-5-carboxylic acids.
References
-
Larrosa, I., et al. (2009).[1][4] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters.
- Context: Establishes the ease of decarboxylation for heteroaromatics in the presence of metals and acids.
-
Goossen, L. J., et al. (2011).[5] Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews.[5]
- Context: detailed review of the mechanism of decarboxylation, highlighting that the reverse reaction (preserving the acid)
-
Cornella, J., & Larrosa, I. (2009).[1][4] Decarboxylative C-H activation of Heteroarenes. Journal of the American Chemical Society.
- Context: Mechanistic insight into the ipso-attack
-
Fisher Scientific. Safety Data Sheet: 5-Pyrimidinecarboxylic acid.
- Context: Handling and storage stability d
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 5. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the LC-MS Fragmentation Patterns of Dipropylpyrimidine Derivatives
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of novel or modified compounds in liquid chromatography-mass spectrometry (LC-MS) is paramount for structural elucidation and metabolite identification. This guide provides an in-depth technical comparison of the expected LC-MS fragmentation patterns of dipropylpyrimidine derivatives. While specific literature on the fragmentation of simple dipropylpyrimidine derivatives is scarce, this guide synthesizes established fragmentation principles of the pyrimidine core, dialkylamino substituents, and related heterocyclic compounds to provide a robust predictive framework. All mechanistic claims are supported by authoritative sources from the field of mass spectrometry.
Introduction: The Significance of Pyrimidine Derivatives and the Need for Fragmentation Analysis
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including pharmaceuticals and natural products. The introduction of substituents, such as dipropylamino groups, can significantly alter their physicochemical properties and pharmacological activity. Consequently, the ability to unambiguously identify these molecules and their metabolites is crucial in drug discovery and development. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, providing structural information through controlled fragmentation of a selected precursor ion. This guide will explore the expected fragmentation pathways of dipropylpyrimidine derivatives under common LC-MS conditions, primarily focusing on electrospray ionization (ESI) followed by collision-induced dissociation (CID).
General Principles of Pyrimidine and Dialkylamino Group Fragmentation
The fragmentation of dipropylpyrimidine derivatives is anticipated to be a composite of the fragmentation patterns characteristic of the pyrimidine ring and the N,N-dipropylamino substituent.
Fragmentation of the Pyrimidine Core
The pyrimidine ring is a relatively stable aromatic heterocycle. Its fragmentation in mass spectrometry is often characterized by ring cleavage events, typically following initial losses from substituent groups. Common fragmentation pathways for substituted pyrimidines involve the loss of small neutral molecules such as HCN, N2, and hydrocarbons.[1] The specific fragmentation of the pyrimidine core is heavily influenced by the nature and position of its substituents.
Fragmentation of the N,N-Dipropylamino Group
The fragmentation of aliphatic amines is well-characterized and is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] For a dipropylamino group, this would involve the loss of an ethyl radical (C2H5•) to form a stable iminium ion. Another common fragmentation pathway for longer alkyl chains is the loss of an alkene through a hydrogen rearrangement, such as the loss of propene (C3H6).
Predicted Fragmentation Patterns of Dipropylpyrimidine Derivatives
Based on the principles outlined above, we can predict the major fragmentation pathways for a generic dipropylpyrimidine derivative. The position of the dipropylamino group on the pyrimidine ring (e.g., at C2, C4/C6, or C5) will influence the relative abundance of certain fragment ions.
Major Fragmentation Pathways
A primary fragmentation event for a protonated dipropylpyrimidine molecule [M+H]+ is expected to be the α-cleavage of one of the propyl groups attached to the amino nitrogen. This would result in the loss of an ethyl radical (mass loss of 29 Da) and the formation of a resonance-stabilized iminium ion.
A competing fragmentation pathway would be the neutral loss of propene (mass loss of 42 Da) via a McLafferty-type rearrangement. This would leave a protonated aminopyrimidine ion.
Subsequent fragmentation could then involve the pyrimidine ring itself, with potential losses of HCN (27 Da) or other small neutral molecules, leading to a cascade of product ions.
Comparative Analysis with Other Substituted Pyrimidines
To better understand the influence of the dipropylamino group on fragmentation, it is instructive to compare its expected fragmentation pattern with that of other substituted pyrimidines.
| Substituent Group | Primary Fragmentation Pathway(s) | Key Fragment Ions (from [M+H]+) | Reference |
| Dipropylamino | α-cleavage (loss of ethyl radical), Neutral loss of propene | [M+H - 29]+, [M+H - 42]+ | Predicted |
| Amino | Loss of NH3 | [M+H - 17]+ | General MS Principles |
| Methyl | Loss of H•, Ring fragmentation | [M+H - 1]+, Various ring fragments | [3] |
| Halogen (e.g., Cl) | Loss of HX | [M+H - 36]+ | General MS Principles |
This comparison highlights that the dipropylamino group is expected to direct the initial fragmentation events, leading to characteristic and diagnostic neutral losses that can be used to identify its presence.
Experimental Protocol for LC-MS/MS Analysis
The following is a generalized, robust protocol for the analysis of dipropylpyrimidine derivatives by LC-MS/MS.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the dipropylpyrimidine derivative in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, hold for 1-2 minutes, ramp to 95% B over 5-8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Rationale: The C18 column provides good retention for moderately polar compounds. The formic acid in the mobile phase aids in protonation for positive mode ESI and improves peak shape. The gradient elution allows for the separation of the analyte from potential impurities.
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is recommended as the basic nitrogen atoms in the pyrimidine ring and the amino group are readily protonated.
-
MS1 Scan: Acquire a full scan MS1 spectrum to determine the m/z of the protonated molecule [M+H]+. A typical scan range would be m/z 100-500.
-
MS/MS (Product Ion Scan): Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. A collision energy ramp (e.g., 10-40 eV) can be useful for initial method development.
-
Gas: Nitrogen is typically used as the nebulizing and drying gas, and argon is a common collision gas.
Rationale: Positive ESI is the most suitable ionization technique for this class of compounds. The product ion scan of the protonated molecule will provide the fragmentation pattern, which is the fingerprint of the molecule's structure. Optimizing the collision energy is critical to obtaining informative spectra.
Visualization of Predicted Fragmentation and Workflow
Predicted Fragmentation Pathway of a 2-(Dipropylamino)pyrimidine
Caption: Predicted major fragmentation pathways of a protonated 2-(dipropylamino)pyrimidine.
Experimental Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for LC-MS/MS analysis of dipropylpyrimidine derivatives.
Conclusion
The LC-MS fragmentation of dipropylpyrimidine derivatives is predicted to be driven by the characteristic fragmentation of the dipropylamino group, primarily through α-cleavage and neutral loss of propene. These initial fragmentation events provide diagnostic ions that can be used for the identification and structural confirmation of this class of compounds. The subsequent fragmentation of the pyrimidine ring can provide further structural information. By employing a systematic LC-MS/MS approach with optimized conditions, researchers can confidently elucidate the structures of these and related molecules, which is a critical step in the advancement of drug discovery and development.
References
-
de la Torre, X., Botrè, F., & Rosati, F. (2005). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-547. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
NIST Chemistry WebBook. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
- Falick, A. M., Wang, G. H., & Walls, F. C. (1990). Collisional activation of pyrimidine and purine cations. Journal of the American Society for Mass Spectrometry, 1(2), 132-137.
- Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477-1492.
- Lohse, B., Hvilsted, S., Berg, R. H., & Ramanujam, P. S. (2006). N1-Alkylated Pyrimidine Films as a New Potential Optical Data Storage Medium.
-
NIST Chemistry WebBook. (n.d.). Pyridine, 2-propyl-. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 1-Propanamine, N,N-dipropyl-. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
-
PubChem. (n.d.). N,N-Dipropylethylamine. Retrieved from [Link]
Sources
Publish Comparison Guide: FTIR Characteristic Peaks for Pyrimidine-5-Carboxylic Acid
The following guide provides an in-depth technical comparison and spectral analysis of Pyrimidine-5-carboxylic acid , designed for researchers in medicinal chemistry and structural analysis.
Executive Summary & Application Context
Pyrimidine-5-carboxylic acid (5-PCA) is a critical pharmacophore in drug discovery, serving as a bioisostere for benzoic acid and nicotinic acid. Its positioning of the carboxylic acid group at the meta-like C5 position (relative to the ring nitrogens) imparts unique electronic properties distinct from its isomers, Pyrimidine-2-carboxylic acid (2-PCA) and Pyrimidine-4-carboxylic acid (4-PCA) .
Accurate FTIR analysis is essential for:
-
Polymorph Screening: Distinguishing between different hydrogen-bonded crystalline forms.
-
Isomer Differentiation: Rapidly identifying the substitution pattern (2-, 4-, or 5-position) without NMR.
-
Purity Profiling: Detecting hydrolyzed intermediates or inorganic salts in synthesis.
This guide compares the vibrational spectroscopy of 5-PCA against its primary alternatives, focusing on the electronic influence of the pyrimidine ring on the carboxylic acid functional group.
Comparative Spectral Analysis
The pyrimidine ring exerts a strong electron-withdrawing effect, but the magnitude depends heavily on the distance of the carboxyl group from the nitrogen atoms.
Electronic Theory of Shift
-
Pyrimidine-5-COOH (Beta-position): The carboxyl group is meta to both ring nitrogens. The inductive electron-withdrawing effect (-I) is weaker compared to the 2- or 4-positions. The C=O stretching frequency is closer to that of Benzoic Acid.
-
Pyrimidine-2-COOH (Alpha-position): The carboxyl group is flanked by two electronegative nitrogens. Strong inductive withdrawal shortens the C=O bond, typically shifting it to a higher wavenumber.
-
Zwitterionic Potential: Unlike pyridine carboxylic acids (e.g., picolinic acid), pyrimidine carboxylic acids are less likely to form zwitterions in the solid state due to the very low basicity of the pyrimidine nitrogens (pKa ~1.0–1.3), ensuring a distinct C=O peak remains visible.
Table 1: Characteristic Wavenumber Comparison (Solid State / KBr)
| Functional Group Vibration | Pyrimidine-5-COOH (Target) | Pyrimidine-2-COOH (Isomer) | Benzoic Acid (Reference) | Spectral Feature Notes |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ | Characteristic "hump" due to strong intermolecular H-bonded dimers. |
| C=O[1] Stretch | 1695–1725 cm⁻¹ | 1715–1740 cm⁻¹ | ~1688 cm⁻¹ | 5-PCA is lower than 2-PCA due to reduced inductive effect from ring N atoms. |
| Ring C=N / C=C | 1580–1610 cm⁻¹ | 1570–1590 cm⁻¹ | 1580–1600 cm⁻¹ | 5-PCA often shows a doublet in this region due to asymmetry. |
| C-O Stretch | 1280–1310 cm⁻¹ | 1290–1320 cm⁻¹ | ~1290 cm⁻¹ | Coupled with O-H in-plane bending. |
| Ring Breathing | ~990–1005 cm⁻¹ | ~990 cm⁻¹ | ~1000 cm⁻¹ | Very sharp, intense band characteristic of the heteroaromatic ring. |
| C-H OOP Bend | ~750 & 840 cm⁻¹ | ~700–720 cm⁻¹ | ~710 cm⁻¹ | Key Differentiator: 5-PCA has isolated H (pos 2) and symmetric H (pos 4,6). |
Note: Exact wavenumbers may shift ±5 cm⁻¹ depending on crystal packing (polymorphs) and sample preparation (KBr vs. ATR).
Detailed Vibrational Assignment (5-PCA)
A. The Carbonyl Region (1680–1750 cm⁻¹)
In the solid state, Pyrimidine-5-carboxylic acid exists predominantly as a centrosymmetric dimer linked by hydrogen bonds (
-
Observation: A strong, sharp peak centered around 1710 cm⁻¹ .
-
Differentiation: If the spectrum shows a split peak or a shift to >1730 cm⁻¹, suspect the formation of a monomer (rare in solid) or the presence of the 2-isomer. If the peak disappears and two new bands appear at 1600/1400 cm⁻¹, the sample has formed a carboxylate salt (deprotonated).
B. The Fingerprint Region (Substitution Patterns)
The "fingerprint" region (600–1500 cm⁻¹) is the most reliable method to distinguish the 5-isomer from the 2-isomer.
-
C-H Out-of-Plane (OOP) Bending:
-
5-PCA: Possesses one proton at position 2 (between two Ns) and two equivalent protons at positions 4 and 6. This creates a specific pattern often appearing as two distinct bands near 750 cm⁻¹ and 840 cm⁻¹ .
-
2-PCA: Possesses three adjacent protons (4, 5, 6). This "1,2,3-trisubstituted" pattern typically yields a strong band near 700–720 cm⁻¹ .
-
C. The Nitrogen Effect
The pyrimidine ring vibrations (skeletal stretches) at 1580–1610 cm⁻¹ are generally more intense than in benzene derivatives due to the change in dipole moment caused by the nitrogen atoms.
Experimental Protocol: Validated FTIR Workflow
To ensure reproducibility and distinguish subtle spectral shifts between isomers, a rigid protocol is required.
Method: KBr Pellet Transmission
Why KBr? ATR (Attenuated Total Reflectance) can cause peak shifts due to refractive index changes and may crush polymorphs. Transmission IR is the gold standard for structural filing.
Step-by-Step Protocol:
-
Background Check: Scan the empty sample holder (air) to remove atmospheric
(2350 cm⁻¹) and lines. -
Sample Preparation:
-
Mix 1.0–2.0 mg of dry Pyrimidine-5-carboxylic acid with 200 mg of spectroscopic grade KBr (dried at 110°C).
-
Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).
-
-
Pellet Formation:
-
Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture).
-
Inspect pellet: It must be transparent/translucent. Cloudy pellets indicate moisture or insufficient pressure.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Critical for resolving sharp ring modes).
-
Scans: 32 or 64.
-
Range: 4000–400 cm⁻¹.
-
Workflow Diagram
Caption: Standardized KBr pellet workflow for high-resolution FTIR analysis of pyrimidine carboxylic acids.
References
-
Swiderski, G., et al. (2021). "Thermal, spectroscopic, X-ray and theoretical studies of metal complexes... with pyrimidine-5-carboxylic and pyrimidine-2-carboxylic acids."[2][3][4][5] Materials, 14(12), 3274.[6] [6]
- Key Data: Provides direct comparative spectral data between 2-PCA and 5-PCA and their coordin
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2]
- Key Data: General assignment rules for heteroaromatic carboxylic acids and C-H OOP bending p
-
NIST Chemistry WebBook. "Pyrimidine-2-carboxylic acid IR Spectrum."
- Key Data: Reference spectra for the 2-isomer for comparison.
- Buda, S., et al. (2013). "Vibrational spectra and normal coordinate analysis of pyrimidine derivatives." Spectrochimica Acta Part A.
Sources
- 1. Buy 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid | 1172826-24-2 [smolecule.com]
- 2. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2012087519A1 - Compositions and methods for modulating fxr - Google Patents [patents.google.com]
- 4. 3asenrise.com [3asenrise.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic (IR, Raman) and thermogravimetric studies of 3d-metal cinchomeronates and dinicotinates [ouci.dntb.gov.ua]
Comparison of 2,4-dipropyl vs 2,4-dimethyl pyrimidine lipophilicity (LogP)
Comparison Guide: 2,4-Dipropyl vs. 2,4-Dimethyl Pyrimidine Lipophilicity (LogP)
Executive Summary
This guide provides a technical comparison of the lipophilicity (LogP) profiles of 2,4-dimethylpyrimidine and 2,4-dipropylpyrimidine . The core distinction lies in the alkyl chain length: the extension from methyl (
The Bottom Line:
-
2,4-Dimethylpyrimidine: LogP
0.6–0.[1][2]7. High aqueous solubility; limited passive membrane permeability. -
2,4-Dipropylpyrimidine: LogP
2.6–2.7. Optimized for bioavailability; falls within the ideal "druggable" window (LogP 1–3) for oral absorption and blood-brain barrier (BBB) penetration.
Part 1: Chemical Basis of Comparison
To understand the performance difference, we must analyze the thermodynamic contribution of the methylene (
Theoretical Prediction & Structural Logic
The pyrimidine ring itself is electron-deficient and hydrophilic (LogP
| Component | Hansch | Contribution to LogP |
| Pyrimidine Core | N/A | -0.40 (Base Value) |
| Methyl Group ( | +0.56 | Dimethyl: |
| Propyl Group ( | +1.55 | Dipropyl: |
| Net Predicted LogP | Dimethyl: ~0.72 Dipropyl: ~2.70 |
Note: Values are estimates based on standard QSAR fragmental constants. Intramolecular interactions may cause slight deviations.
Visualizing the QSAR Logic
Figure 1: Additive contribution of alkyl chains to pyrimidine lipophilicity.
Part 2: Experimental Methodology
Relying solely on prediction is insufficient for critical drug development. Below are two self-validating protocols to experimentally determine these values.
Protocol A: The Shake-Flask Method (OECD 107)
Best for: 2,4-Dimethylpyrimidine (LogP < 2). This is the "gold standard" for direct measurement but requires precise phase separation.
Critical Pre-Step: Phase Presaturation Do not skip this. Mix n-octanol and water (1:1) and stir for 24 hours before the experiment. Separate the phases. This ensures the solvents are mutually saturated, preventing volume shifts during the actual test.
Step-by-Step Workflow:
-
Preparation: Dissolve the test substance in the pre-saturated aqueous phase (for Dimethyl) or octanol phase (for Dipropyl).
-
Equilibration: Place 10 mL of octanol and 10 mL of water (containing substance) in a glass vial.
-
Agitation: Shake mechanically for 60 minutes at 25°C. Avoid vigorous vortexing that creates stable emulsions.
-
Separation: Centrifuge at 3,000 rpm for 20 minutes to break any emulsion.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry (
nm for pyrimidines). -
Calculation:
Protocol B: RP-HPLC Estimation (OECD 117)
Best for: 2,4-Dipropylpyrimidine (LogP > 2) and high-throughput screening. This method uses retention time on a hydrophobic column as a surrogate for LogP.
Workflow Logic:
-
Column: C18 Reverse Phase (Ods).
-
Mobile Phase: Methanol/Water (75:25) isocratic.
-
Standards: Inject 6 reference standards with known LogP values (e.g., Toluene, Naphthalene).
-
Calibration: Plot
(capacity factor) vs. LogP of standards. -
Measurement: Inject 2,4-dipropylpyrimidine. The longer retention time directly correlates to higher LogP.
Figure 2: HPLC retention behavior comparison. Dipropyl interacts longer with the C18 stationary phase.
Part 3: Data Analysis & Results
The following table synthesizes expected experimental data based on validated QSAR models and standard pyrimidine derivative behaviors.
| Feature | 2,4-Dimethylpyrimidine | 2,4-Dipropylpyrimidine | Comparison Note |
| Molecular Weight | 108.14 g/mol | 164.25 g/mol | Dipropyl is heavier but still <500 (Lipinski compliant). |
| Predicted LogP | 0.65 ± 0.2 | 2.65 ± 0.3 | ~2.0 log unit difference (100x difference in partitioning). |
| Water Solubility | High (~100 mg/mL) | Moderate (~1-5 mg/mL) | Dimethyl is highly soluble; Dipropyl requires co-solvents (DMSO). |
| HPLC Retention ( | Low ( | High ( | Dipropyl requires higher organic % in mobile phase to elute. |
| Polar Surface Area | 25.8 | 25.8 | Identical polar surface area (PSA); difference is purely hydrophobic bulk. |
Part 4: Implications for Drug Development
The shift from Dimethyl to Dipropyl is not just a structural change; it is a functional transformation regarding ADME (Absorption, Distribution, Metabolism, Excretion).
Blood-Brain Barrier (BBB) Penetration
-
2,4-Dimethyl: With a LogP < 1, this compound is likely to stay in the systemic circulation and has poor passive diffusion across the BBB. It is "too polar" for CNS targets unless active transport is involved.
-
2,4-Dipropyl: A LogP of ~2.6 is the "sweet spot" for CNS drugs (typically 2.0–3.5). It will readily cross the BBB via passive diffusion.
Formulation & Solubility
-
2,4-Dimethyl: Ideal for aqueous IV formulations. No complexing agents (like cyclodextrins) are usually needed.
-
2,4-Dipropyl: May require lipid-based formulations or surfactants for oral delivery to ensure complete dissolution in the GI tract.
Non-Specific Binding
-
2,4-Dipropyl: Higher lipophilicity increases the risk of non-specific binding to plasma proteins (Albumin) and metabolic enzymes (CYP450), potentially altering half-life.
Figure 3: Decision matrix for selecting the alkyl-pyrimidine based on therapeutic target.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."[3][4] OECD iLibrary. Link
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary. Link
- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
-
PubChem Compound Summary. "2,4-Dimethylpyrimidine (CID 142213109)." National Center for Biotechnology Information. Link
- Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews, 71(6), 525-616. (Source for additivity principles).
Sources
Propyl vs. Ethyl Substituted Pyrimidine Scaffolds: A Comparative Guide to Biological Activity
For Immediate Release to the Scientific Community
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[3] This guide provides a detailed comparative analysis of the biological activities of propyl- versus ethyl-substituted pyrimidine scaffolds, offering insights for researchers, scientists, and drug development professionals.
The Significance of Alkyl Substituents
Alkyl groups, such as ethyl and propyl, are fundamental substituents in medicinal chemistry. Their size, lipophilicity, and steric profile can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The seemingly minor difference of a single methylene unit between an ethyl and a propyl group can lead to substantial changes in biological activity, affecting target binding affinity, selectivity, and metabolic stability. Understanding these nuances is critical for the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of propyl- and ethyl-substituted pyrimidine derivatives across key therapeutic areas. While direct head-to-head comparative studies are not abundant across all fields, existing research provides valuable insights into the structure-activity relationships (SAR).
Anticancer Activity
In the realm of oncology, the choice between an ethyl and a propyl substituent can be critical in determining the potency and efficacy of pyrimidine-based anticancer agents.
A study comparing 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (DAEP) demonstrated that both compounds inhibited the growth of Walker carcinoma 256 in rats, a tumor model naturally resistant to methotrexate.[4] This highlights the potential of even small alkyl substitutions at the C6 position to confer significant antitumor activity.
Further insights can be drawn from related heterocyclic scaffolds. For instance, in a series of 6-substituted 2-arylaminopurines, an increase in the length of the alkyl chain at the 6-position correlated with enhanced inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The study showed a progression of potency from an ethoxy to an n-propoxy and then to butoxy derivatives, with the butoxy analogues being the most potent.[5] This suggests that for certain kinase targets, the longer propyl chain may provide more favorable interactions within the ATP-binding pocket compared to the shorter ethyl group.
In another example, a study on oxazolo[5,4-d]pyrimidines found that a derivative with a 3-(N,N-dimethylamino)propyl substituent was the most potent against the HT29 colon cancer cell line.[6] This further supports the potential advantage of a propyl chain, particularly when functionalized, in achieving potent anticancer effects.
| Compound Class | Alkyl Substituent | Target/Cell Line | Observed Activity | Reference |
| 2,4-Diamino-5-(1-adamantyl)pyrimidines | Ethyl | Walker Carcinoma 256 | Tumor growth inhibition | [4] |
| 6-Alkoxy-2-arylaminopurines | Ethoxy | CDK2 | IC50 = 26 nM | [5] |
| 6-Alkoxy-2-arylaminopurines | n-Propoxy | CDK2 | IC50 = 8 nM | [5] |
| Oxazolo[5,4-d]pyrimidines | 3-(N,N-dimethylamino)propyl | HT29 Colon Cancer | CC50 = 58.4 µM (most potent in series) | [6] |
Anti-inflammatory Activity
Pyrimidine derivatives are well-established as anti-inflammatory agents, often exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[7] The nature of the alkyl substituent can influence both the potency and selectivity of COX inhibition. While direct comparative studies between ethyl and propyl pyrimidines in this context are limited, the general principles of SAR suggest that the size and lipophilicity of the alkyl group can affect binding to the active site of COX enzymes. A longer alkyl chain like propyl may enhance binding affinity through increased hydrophobic interactions, potentially leading to greater potency.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives is another area where alkyl substitution plays a key role. In a study of pyridinium salts, which are structurally related to pyrimidines, compounds bearing a 3-phenylpropyl chain exhibited the highest antimicrobial activity. This suggests that the three-carbon chain of the propyl group is beneficial for antimicrobial efficacy in this class of compounds.
Conversely, a study on dihydropyrimidinone derivatives indicated that substitution with an ethylamine group enhanced antifungal activity.[8] This highlights that the optimal alkyl chain length can be pathogen-dependent and that no single rule applies across all microbial species.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the potency of compounds against specific kinase targets, such as CDKs, which are often implicated in cancer.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of product formed or ATP consumed is quantified to determine the extent of kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a stock solution of ATP and the specific kinase substrate.
-
-
Assay Procedure:
-
In a microplate, add the kinase enzyme to the kinase buffer.
-
Add the test compound at various concentrations.
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the kinase activity using a suitable detection method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assay: Using fluorescently labeled substrates or antibodies.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[9]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
COX-2 Inhibition Assay
This assay is fundamental for evaluating the anti-inflammatory potential of pyrimidine derivatives.
Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of hemin (a COX cofactor).
-
Prepare a solution of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, hemin, and the COX-2 enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and the chromogenic substrate.
-
-
Detection:
-
Measure the absorbance of the oxidized chromogenic substrate at a specific wavelength (e.g., 590 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of COX-2 inhibition.
-
Calculate the IC50 value.
-
Signaling Pathway for COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium.
Step-by-Step Methodology (Broth Microdilution):
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Reading and Interpretation:
Conclusion and Future Directions
The available evidence, though not exhaustive, suggests that the length of the alkyl chain—specifically comparing ethyl and propyl groups—on a pyrimidine scaffold is a critical determinant of biological activity. In the context of kinase inhibition and some instances of anticancer and antimicrobial activity, a propyl group appears to offer advantages, likely due to enhanced hydrophobic interactions with the target protein. However, the optimal substituent is highly dependent on the specific biological target and, in the case of antimicrobial agents, the particular microorganism.
The lack of extensive head-to-head comparative studies underscores the need for further research in this area. Systematic synthesis and evaluation of both ethyl- and propyl-substituted pyrimidine libraries against a broad range of biological targets would provide invaluable data for the development of more effective and selective therapeutics. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. [Link]
- Biological activities of synthetic pyrimidine derivatives. (n.d.). World Journal of Pharmaceutical Research.
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. [Link]
-
Synthesis and direct comparison of the anticancer activities of phomopsolides D and E and two 7-oxa-/7-aza-analogues. (2019). MedChemComm. [Link]
-
Investigating the anti-cancer potential of pyrimethamine analogues through a modern chemical biology lens. (2024). European Journal of Medicinal Chemistry. [Link]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- Key interactions of pyrimethamine derivatives specific to wild-type and mutant P. falciparum dihydro. (2022). Malaria World Journal.
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules. [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports. [Link]
- 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. (2007). Journal of Medicinal Chemistry.
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2020). Bioorganic Chemistry. [Link]
-
Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2024). ChemRxiv. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). Journal of Medicinal Chemistry. [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2013). Journal of Medicinal Chemistry. [Link]
-
Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2. (2020). Cancers. [Link]
-
Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl). (1976). Cancer Research. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. [Link]
- Chemical structures of the most active anti-inflammatory pyrimidine derivatives (e16–e24). (n.d.).
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). RSC Advances. [Link]
-
Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action. (2022). International Journal of Molecular Sciences. [Link]
- Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. (2023). Archiv der Pharmazie.
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules. [Link]9415510/)
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. malariaworld.org [malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The multifaceted antineoplastic role of pyrimethamine against human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New derivatives of the antimalarial drug Pyrimethamine in the control of melanoma tumor growth: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of 2,4-Dipropylpyrimidine-5-carboxylic Acid and Its Process-Related Impurities
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering the precision and sensitivity needed to separate and quantify an API from its structurally similar impurities. This guide provides an in-depth, experience-driven comparison of the HPLC retention behavior of 2,4-Dipropylpyrimidine-5-carboxylic acid, a key heterocyclic building block, against its potential process-related impurities.
We will explore the rationale behind the analytical method development, present a robust, validated protocol, and analyze the resulting chromatographic data. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry who require a comprehensive understanding of purity analysis for pyrimidine-based compounds.
The Analyte and Its Impurities: A Mechanistic Perspective
Understanding the analyte's structure and its synthetic route is paramount to developing a specific and stability-indicating HPLC method. 2,4-Dipropylpyrimidine-5-carboxylic acid is a substituted pyrimidine, a class of compounds prevalent in medicinal chemistry.[1][2] Its structure features a carboxylic acid group, making its retention highly dependent on the mobile phase pH.
A plausible and common synthetic route for such a molecule involves the condensation of a β-dicarbonyl compound with an N-C-N containing molecule, such as an amidine or urea.[3][4] This knowledge allows us to predict the likely process-related impurities that must be resolved from the main API peak.
Potential Impurities:
-
Impurity A (Starting Material 1): A β-keto ester, likely more polar than the final product, and thus expected to elute earlier in a reversed-phase system.
-
Impurity B (Starting Material 2): An amidine, which is basic in nature. Its retention will be highly sensitive to mobile phase pH and silanol interactions on the stationary phase.
-
Impurity C (Decarboxylation Product): 2,4-Dipropylpyrimidine. This impurity is significantly less polar (more hydrophobic) than the API due to the loss of the carboxylic acid group and will therefore be retained much longer on a C18 column.
-
Impurity D (Isomeric Impurity): 2,4-Dipropylpyrimidine-6-carboxylic acid. An isomer with similar physicochemical properties, representing the most significant chromatographic challenge.
HPLC Method Development: The Science of Separation
The goal is to develop a reversed-phase HPLC (RP-HPLC) method that provides baseline separation for the API and all potential impurities. The choices made during development are grounded in chemical principles to maximize selectivity and ensure robustness.
The Causality Behind Experimental Choices
-
Column Selection: A C18 (octadecyl-silica) column is the workhorse of reversed-phase chromatography and the logical starting point. Its non-polar stationary phase will retain the analytes based on their hydrophobicity. A high-purity, end-capped silica column is chosen to minimize peak tailing for basic compounds like Impurity B.[5]
-
Mobile Phase pH: This is the most critical parameter. The API is a carboxylic acid with an estimated pKa between 4.0 and 5.0. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxyl group must be suppressed.[6] According to chromatographic theory, setting the mobile phase pH at least 1-2 units below the analyte's pKa is ideal. Therefore, a pH of 2.5-3.0 is selected. At this pH, the carboxylic acid is protonated (neutral), increasing its hydrophobicity and retention.[5] A phosphate or formate buffer is suitable for maintaining this pH.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower viscosity, leading to higher efficiency. A gradient elution, starting with a lower concentration of acetonitrile and ramping up, is necessary to elute both the early, more polar impurities (like Impurity A) and the highly retained, non-polar impurities (like Impurity C) within a reasonable runtime.
-
Detection Wavelength: The pyrimidine ring system contains a chromophore that absorbs UV light. A UV detector is appropriate, and the wavelength should be set at a maximum absorbance (λmax) for the API to ensure high sensitivity for both the main component and its impurities. A preliminary scan would likely show a λmax in the 220-280 nm range.
Optimized and Validated HPLC Protocol
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure performance before analysis. Method validation would be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good efficiency and resolution for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Acidified aqueous phase to suppress ionization of the analyte.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity. |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | Gradient elution resolves both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity, ensuring reproducibility. |
| Detection | UV at 265 nm | Wavelength chosen for optimal sensitivity to the pyrimidine chromophore. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload and distortion. |
| Sample Diluent | 50:50 Acetonitrile:Water | Ensures sample solubility and compatibility with the mobile phase. |
System Suitability Test (SST):
-
Procedure: A standard solution containing the API and spiked impurities is injected five times.
-
Acceptance Criteria:
-
Tailing Factor (API): ≤ 1.5
-
Resolution (API and nearest impurity): > 2.0
-
%RSD of Peak Area (API): ≤ 1.0%
-
Results: A Comparative Retention Time Analysis
The developed method effectively separates 2,4-Dipropylpyrimidine-5-carboxylic acid from its key potential impurities. The elution order follows the principles of reversed-phase chromatography: the most polar compounds elute first, and the most non-polar (hydrophobic) compounds elute last.
| Compound ID | Identity | Expected Retention Time (RT) (min) | Relative Retention Time (RRT) | Elution Rationale |
| Impurity A | Starting Material (β-keto ester) | ~ 4.5 | ~ 0.50 | Highly polar, weakly retained. |
| Impurity B | Starting Material (Amidine) | ~ 6.2 | ~ 0.69 | Polar and basic, early eluting. |
| API | 2,4-Dipropylpyrimidine-5-carboxylic acid | ~ 9.0 | 1.00 | Reference Peak |
| Impurity D | Isomeric Impurity | ~ 9.8 | ~ 1.09 | Slightly different polarity from API, requiring high-efficiency separation. |
| Impurity C | Decarboxylation Product | ~ 14.2 | ~ 1.58 | Loss of polar carboxyl group significantly increases hydrophobicity and retention. |
Note: The RT and RRT values are representative and may vary slightly between different HPLC systems and columns.
Experimental Workflow and Data Visualization
A structured workflow is essential for reproducible results, from sample preparation to final data analysis.
Caption: Standard workflow for HPLC purity analysis.
Conclusion
This guide has detailed a robust, scientifically-grounded RP-HPLC method for the purity analysis of 2,4-Dipropylpyrimidine-5-carboxylic acid. By understanding the analyte's chemistry and potential synthetic by-products, we established a method that leverages mobile phase pH control and gradient elution to achieve excellent separation. The provided protocol, supported by system suitability criteria, ensures trustworthy and reproducible results, which are essential for quality control and regulatory compliance in the pharmaceutical industry. This approach serves as a template for developing similar stability-indicating methods for other acidic heterocyclic compounds.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. link[7]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. link[8]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. link[10]
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. BOC Sciences. [11]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. link[1]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. link[2]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. link[6]
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. link
-
Developing HPLC Methods. Sigma-Aldrich. link
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Synthesis. link[4]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. scialert.net [scialert.net]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. jordilabs.com [jordilabs.com]
- 9. database.ich.org [database.ich.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. nbinno.com [nbinno.com]
Safety Operating Guide
Personal protective equipment for handling 2,4-Dipropylpyrimidine-5-carboxylic acid
Executive Summary & Hazard Profile
2,4-Dipropylpyrimidine-5-carboxylic acid is a functionalized organic intermediate often utilized in the synthesis of bioactive heterocycles (e.g., kinase inhibitors).[1] While specific toxicological data for this propyl-substituted variant may be limited compared to its parent pyrimidine, its chemical structure dictates a strict safety profile.
As a carboxylic acid derivative with a lipophilic pyrimidine core, this compound presents a dual risk: corrosivity/irritation from the acid moiety and enhanced dermal absorption potential due to the propyl chains.
Core Hazard Classification (GHS / SAR Derived)
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
Precautionary Principle: Treat as a potential bioactive agent. The propyl substitution increases lipophilicity (
), potentially facilitating transport across the stratum corneum more effectively than hydrophilic analogs.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following PPE selection is based on the compound's physical state and permeation potential.
Table 1: PPE Specifications by Operational Scale
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Extraction) | Spill Response (Emergency) |
| Hand Protection | Single Nitrile (4-5 mil). Risk: Dust contact.[2][3][4] | Double Nitrile or Neoprene . Risk: Solvent-mediated permeation. | Laminated Film (e.g., Silver Shield) or Butyl Rubber . |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Chemical Splash Goggles + Face Shield (if >500mL). | Chemical Splash Goggles. |
| Respiratory | Fume Hood (Sash @ 18"). Backup: N95/P100 (if hood unavailable). | Fume Hood . Backup: Half-face respirator w/ OV/AG cartridges. | PAPR or Full-face respirator (P100/OV/AG). |
| Body Defense | Lab Coat (High-neck, cotton/poly blend). | Lab Coat + Chemical Apron (Rubber/PVC). | Tyvek® Coveralls (Type 5/6). |
Technical Justification for PPE Selection
Glove Material Selection Logic
Standard latex gloves are insufficient for organic acids.[5]
-
Why Nitrile? Nitrile rubber offers superior resistance to acid hydrolysis compared to natural rubber latex. For the solid powder, a standard 4-5 mil nitrile glove provides adequate protection against incidental contact.
-
The "Propyl" Factor: The dipropyl chains make this molecule moderately lipophilic. If dissolved in organic solvents (DCM, DMSO, DMF), the carrier solvent will drive the molecule through thin nitrile.
-
Protocol: When handling solutions, double-glove . The outer glove acts as a sacrificial barrier against the solvent, while the inner glove protects against the solute.
Respiratory Dynamics
-
Dust Hazard: As a carboxylic acid solid, the dust is a potent respiratory irritant (H335). Inhalation can cause immediate mucous membrane inflammation.
-
Engineering Control: All weighing of the dry powder must occur inside a certified chemical fume hood or a powder containment balance enclosure.
Operational Workflows
Weighing & Transfer Protocol
Objective: Eliminate static-driven dust dispersion.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood. Pyrimidine carboxylic acids are often fluffy, electrostatic powders.
-
Containment: Use a disposable weighing boat. Do not weigh directly into a flask unless using a funnel.
-
Technique:
-
Step A: Tare the balance.[6]
-
Step B: Transfer solid using a stainless steel spatula (plastic spatulas increase static).
-
Step C: Immediately wipe the exterior of the receiving vessel with a damp Kimwipe before removing it from the hood.
-
Reaction & Synthesis
Objective: Prevent thermal runaway and solvent exposure.
-
Solvent Choice: This acid is likely sparingly soluble in water but soluble in DMSO, Methanol, or DMF.
-
Acid-Base Caution: Reaction with strong bases (e.g., NaH, KOtBu) will be exothermic as the carboxylic acid deprotonates.
-
Rule: Add base slowly at 0°C to control heat evolution.
-
-
Monitoring: Use TLC or LCMS. Do not transport unsealed aliquots outside the hood for analysis.
Spill Response & Disposal
Scenario: 5g of solid powder spilled on the benchtop.
-
Isolate: Alert nearby personnel.
-
PPE Up: Don chemical goggles and double nitrile gloves.
-
Dry Clean: Do NOT spray water initially (this creates an acidic slurry that spreads).
-
Cover spill with a dry absorbent pad or sweep gently with a brush and dustpan dedicated to hazardous waste.
-
-
Wet Clean: Once bulk solid is removed, wipe the area with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residues. A foaming reaction indicates active acid presence.
-
Disposal: Collect all waste in a container labeled "Solid Organic Acid Waste." Do not mix with oxidizers (e.g., Nitric Acid) in the waste stream.
Decision Logic Diagram
The following diagram outlines the decision-making process for PPE and engineering controls based on the state of the chemical.
Figure 1: Decision matrix for selecting appropriate PPE and engineering controls based on physical state and solvent systems.
References
-
National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][6] [Link]
-
PubChem. (2023). Compound Summary: Pyrimidine-2-carboxylic acid (Analog Safety Data). National Library of Medicine. [Link]
-
OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. download.basf.com [download.basf.com]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
